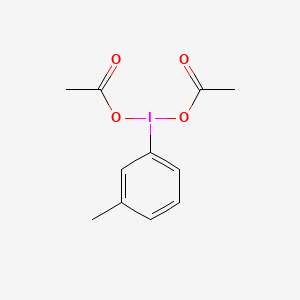

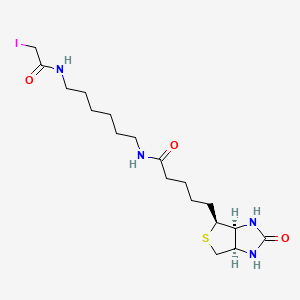

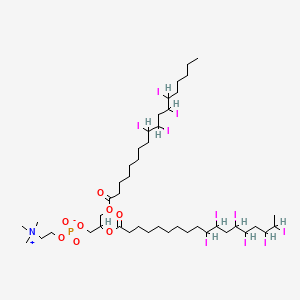

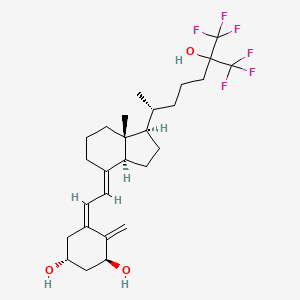

![molecular formula C28H39N3O8 B1672101 (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate CAS No. 64202-81-9](/img/structure/B1672101.png)

(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate

Übersicht

Beschreibung

HSP90 ist ein molekularer Chaperon, der eine entscheidende Rolle bei der Faltung, Stabilität und Funktion verschiedener Client-Proteine spielt, von denen viele an der Proliferation und dem Überleben von Krebszellen beteiligt sind . IPI-493 hat eine signifikante Antitumoraktivität gezeigt, insbesondere bei gastrointestinalen Stromatumoren (GIST) mit heterogenen KIT-Mutationen .

Herstellungsmethoden

IPI-493 wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Geldanamycin ausgehen. . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren oder Basen und organischen Lösungsmitteln. Industrielle Produktionsmethoden für IPI-493 sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.

Wirkmechanismus

Target of Action

17-Aminogeldanamycin is a potent inhibitor of Heat Shock Protein 90 (HSP90) . HSP90 is a chaperone protein that participates in the appropriate folding of more than 100 proteins, including IRE1α and BRAFV600E .

Mode of Action

17-Aminogeldanamycin interacts with its target, HSP90, and inhibits its activity. This leads to the accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, and activation of the unfolded protein response (UPR) . It also inhibits the activation of p65/NF-κB , a key regulator of immune response .

Biochemical Pathways

The inhibition of HSP90 by 17-Aminogeldanamycin perturbs ER homeostasis, predominantly by interfering with the activity of the IRE1α-dependent pathway . This leads to a selective diminution of cytoprotective IRE1α-XBP1s pathway activity of UPR, inhibition of ERK1/2 activity, and induction of apoptosis . It also results in the inhibition of the RAS/RAF/MEK/ERK cascade .

Result of Action

The inhibition of HSP90 and the subsequent biochemical reactions lead to the activation of caspase-3/7, which induces apoptosis in melanoma cells . It also results in a significant reduction in the expression of selected NF-κB-dependent genes: cyclin D1 (CCND1), C-X-C motif chemokine ligand 8 (CXCL8), and vascular endothelial growth factor (VEGF) .

Action Environment

The efficacy and stability of 17-Aminogeldanamycin can be influenced by various environmental factors. For instance, the genetic makeup of the melanoma cells, such as the presence of BRAF V600E and NRAS Q61R mutations, can affect the compound’s action . .

Biochemische Analyse

Biochemical Properties

17-Aminogeldanamycin interacts with several biomolecules, including HSP90, IRE1α, and BRAFV600E . HSP90 is a chaperone protein that participates in the appropriate folding of more than 100 proteins . In melanoma cells, BRAFV600E was correlated with chronically induced endoplasmic reticulum (ER) stress and involved in unfolded protein response (UPR)-induced resistance to apoptosis .

Cellular Effects

17-Aminogeldanamycin has been shown to exert significant effects on various types of cells, particularly melanoma cells . It inhibits ERK1/2 activity and cell proliferation, as well as induces apoptosis transiently . It also enhances the expression of HSP70 and GRP78 .

Molecular Mechanism

The molecular mechanism of 17-Aminogeldanamycin involves the inhibition of the IRE1α-dependent pathway of UPR, which is responsible for the degradation of unfolded proteins . It also reduces the levels of the 36 kDa product of ATF6 cleavage in selected melanoma cell populations .

Temporal Effects in Laboratory Settings

It has been demonstrated that 17-Aminogeldanamycin exerts higher proapoptotic activity than geldanamycin in patient-derived melanoma cell populations .

Vorbereitungsmethoden

IPI-493 is synthesized through a series of chemical reactions starting from geldanamycin. . The reaction conditions typically involve the use of strong acids or bases and organic solvents. Industrial production methods for IPI-493 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

IPI-493 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: IPI-493 kann zu Chinonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können IPI-493 in seine Hydrochinonform umwandeln.

Substitution: Substitutionsreaktionen können an der Aminogruppe stattfinden und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinon- und Hydrochinonderivate sowie substituierte Aminoderivate .

Wissenschaftliche Forschungsanwendungen

IPI-493 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: IPI-493 wird als Werkzeugverbindung verwendet, um die Hemmung von HSP90 und seine Auswirkungen auf Client-Proteine zu untersuchen.

Biologie: In der biologischen Forschung wird IPI-493 verwendet, um die Rolle von HSP90 bei der Proteinfaltung und -stabilität zu untersuchen.

Wirkmechanismus

IPI-493 entfaltet seine Wirkung durch Hemmung der Chaperonaktivität von HSP90. Diese Hemmung führt zur Destabilisierung und zum Abbau von HSP90-Client-Proteinen, von denen viele an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Die molekularen Ziele von IPI-493 umfassen verschiedene Signalprotein-Kinasen und Onkogene, die für ihre Funktion auf HSP90 angewiesen sind. Durch die Störung dieser Pfade induziert IPI-493 Apoptose und hemmt das Tumorwachstum .

Wissenschaftliche Forschungsanwendungen

IPI-493 has a wide range of scientific research applications:

Chemistry: IPI-493 is used as a tool compound to study the inhibition of HSP90 and its effects on client proteins.

Biology: In biological research, IPI-493 is used to investigate the role of HSP90 in protein folding and stability.

Vergleich Mit ähnlichen Verbindungen

IPI-493 ähnelt anderen HSP90-Inhibitoren wie Tanespimycin (17-AAG) und Retaspimycin (17-DMAG). IPI-493 ist einzigartig in seiner oralen Bioverfügbarkeit und seiner Fähigkeit, eine signifikante Antitumoraktivität bei GIST mit heterogenen KIT-Mutationen zu induzieren . Andere ähnliche Verbindungen umfassen:

Tanespimycin (17-AAG): Ein weiterer HSP90-Inhibitor mit potenter antineoplastischer Aktivität.

Retaspimycin (17-DMAG): Ein Derivat von Tanespimycin mit verbesserter Löslichkeit und Bioverfügbarkeit.

Eigenschaften

CAS-Nummer |

64202-81-9 |

|---|---|

Molekularformel |

C28H39N3O8 |

Molekulargewicht |

545.6 g/mol |

IUPAC-Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1 |

InChI-Schlüssel |

XYFFWTYOFPSZRM-TWNAANEASA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

Isomerische SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |

Kanonische SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

64202-81-9 |

Reinheit |

>98% |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.